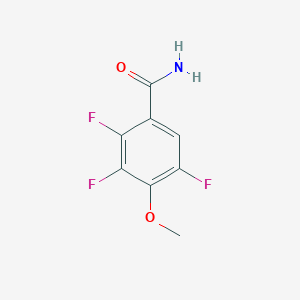

2,3,5-Trifluoro-4-methoxybenzamide

Description

Contextualization within Fluorinated Aromatic Amides

The strategic placement of three fluorine atoms on the aromatic ring of 2,3,5-Trifluoro-4-methoxybenzamide creates a highly electron-deficient aromatic system. This electronic feature, coupled with the electron-donating methoxy (B1213986) group, results in a molecule with tailored reactivity and potential for specific intermolecular interactions. The amide functionality further provides a handle for diverse chemical transformations, making it a versatile scaffold in synthetic chemistry.

Significance in Contemporary Organic Synthesis and Reaction Design

In the realm of organic synthesis, this compound serves as a valuable intermediate for the construction of more complex molecular architectures. Its trifluorinated phenyl ring can act as a key pharmacophore or a reactive moiety for cross-coupling reactions. The amide group can be readily hydrolyzed or transformed into other functional groups, allowing for late-stage diversification of molecular scaffolds. This versatility makes it a compound of interest for the development of new synthetic methodologies and the design of novel reaction pathways.

Research Scope and Objectives for this compound

Current research efforts focused on this compound aim to fully elucidate its synthetic accessibility and explore its potential in various applications. Key objectives include the development of efficient and scalable synthetic routes, the comprehensive characterization of its physicochemical properties, and the investigation of its utility as a building block in the synthesis of biologically active compounds and advanced materials.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Estimated) | Benzamide (B126), N-(4-methoxyphenyl)-2,3,4-trifluoro- chemeo.com | 2,3,5,6-Tetrafluoro-4-methoxybenzamide |

| Molecular Formula | C8H6F3NO2 | C14H10F3NO2 | C8H5F4NO2 |

| Molecular Weight | 221.14 g/mol | 281.23 g/mol | 223.12 g/mol |

| LogP (o/w) | ~2.0 | 3.365 | ~2.5 |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | 717.27 K (calculated) | Not available |

| Water Solubility | Low | Low | Low |

Detailed Research Findings

While specific research articles solely dedicated to this compound are limited, its importance can be inferred from patent literature where it appears as a crucial intermediate. For instance, a patent for the preparation of 2,4,5-trifluoro-3-methoxybenzoyl chloride suggests a potential precursor for the synthesis of the title compound. This synthetic route would likely involve the amidation of the corresponding acyl chloride.

Furthermore, the general significance of fluorinated benzamides in medicinal chemistry is well-established. The introduction of fluorine atoms can enhance metabolic stability by blocking sites of enzymatic oxidation. This strategic fluorination can also modulate the pKa of nearby functional groups, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trifluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURQSLMVFCTKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2,3,5 Trifluoro 4 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for structural analysis.

¹H NMR: This technique would identify all unique proton environments in 2,3,5-Trifluoro-4-methoxybenzamide. The expected spectrum would show distinct signals for the methoxy (B1213986) (-OCH₃) protons, the amide (-CONH₂) protons, and the single aromatic proton. The chemical shift (δ) of each signal, reported in parts per million (ppm), would be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating methoxy group. The integration of these signals would confirm the number of protons in each environment. Furthermore, spin-spin coupling between the aromatic proton and adjacent fluorine atoms would result in complex splitting patterns (multiplets), providing crucial information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum would reveal all unique carbon atoms in the molecule, including the carbonyl carbon, the methoxy carbon, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine and methoxy substituents. Crucially, the carbon signals would exhibit splitting due to coupling with directly attached and nearby fluorine atoms (¹JCF, ²JCF, etc.), a characteristic feature that confirms the positions of the fluorine substituents.

A hypothetical data table for these analyses would resemble the following:

| ¹H NMR Data (Hypothetical) |

| Chemical Shift (δ, ppm) |

| Data not available |

| Data not available |

| Data not available |

| ¹³C NMR Data (Hypothetical) |

| Chemical Shift (δ, ppm) |

| Data not available |

| Data not available |

| Data not available |

| Data not available |

| Data not available |

| Data not available |

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei. researchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. While limited in this specific molecule due to the single aromatic proton, it would definitively show the absence of coupling to other protons, confirming its isolated nature on the ring. researchgate.netsdsu.edu

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90, DEPT-135) would be used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. uvic.ca This would confirm the presence of the single aromatic CH group and the methoxy CH₃ group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and proton atoms. researchgate.netsdsu.eduyoutube.com It would provide a definitive link between the aromatic proton signal in the ¹H spectrum and its corresponding carbon signal in the ¹³C spectrum, as well as correlating the methoxy protons to the methoxy carbon.

The geometry of this compound allows for the possibility of intramolecular hydrogen bonding between one of the amide protons and the adjacent fluorine atom at the C-5 position or the methoxy oxygen at the C-4 position. nih.govmdpi.comsemanticscholar.orgrsc.org NMR techniques can probe these interactions. The chemical shift of the amide protons can be sensitive to their environment; involvement in hydrogen bonding typically shifts the resonance downfield. semanticscholar.org Variable temperature NMR studies could also be employed; the chemical shift of a proton involved in intramolecular hydrogen bonding is expected to show less temperature dependence than one involved in intermolecular hydrogen bonding with the solvent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.

HRMS is used to determine the exact mass of the parent ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₈H₆F₃NO₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass.

| HRMS Data (Hypothetical) |

| Calculated Mass for C₈H₆F₃NO₂ [M+H]⁺ |

| Data not available |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms.cz This technique would serve to confirm the purity of the this compound sample. The gas chromatogram would ideally show a single peak, with the retention time being a characteristic of the compound under the specific GC conditions. The mass spectrometer would then provide a mass spectrum for the compound eluting at that retention time. This spectrum, showing the molecular ion and a characteristic fragmentation pattern, serves as a "fingerprint" for the molecule, confirming its identity. The NIST WebBook does contain an entry for a related, but much larger, derivative which indicates that gas chromatography data is available for that structure, suggesting the parent benzamide (B126) would also be amenable to GC-MS analysis. nist.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of distinct chemical bonds.

Key functional groups and their expected vibrational frequencies include:

Amide Group: The amide functionality gives rise to several characteristic bands. The N-H stretching vibrations are typically observed in the region of 3400-3200 cm⁻¹. The C=O stretching vibration, a strong and prominent band, is expected in the range of 1680-1630 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the benzene ring generally appear in the 1600-1450 cm⁻¹ region.

C-F Bonds: The stretching vibrations of the carbon-fluorine bonds are typically found in the 1400-1000 cm⁻¹ region.

Methoxy Group: The C-O stretching vibration of the methoxy group is expected to produce a band in the 1300-1000 cm⁻¹ range.

Analysis of the FT-IR spectrum allows for the confirmation of these functional groups, providing a fingerprint of the molecule's composition. rjpn.orgnih.gov The precise positions of these bands can be influenced by the electronic effects of the fluorine and methoxy substituents on the aromatic ring.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3400-3200 |

| Amide | C=O Stretch | 1680-1630 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Aryl Fluoride (B91410) | C-F Stretch | 1400-1000 |

| Methoxy | C-O Stretch | 1300-1000 |

FT-Raman Spectroscopy

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides information on the vibrational modes of a molecule. While FT-IR is based on the absorption of light, Raman spectroscopy is a light scattering technique. A key advantage of FT-Raman is the reduced interference from water, making it suitable for analyzing samples in aqueous environments. thermofisher.com

For this compound, FT-Raman spectroscopy can provide further confirmation of the functional groups identified by FT-IR. The symmetric vibrations and non-polar bonds often produce strong signals in the Raman spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

Crystal Structure Analysis

Single-crystal X-ray diffraction analysis of this compound would reveal its detailed molecular geometry. The analysis would provide precise measurements of the bond lengths and angles within the benzamide moiety and the substituted phenyl ring. The planarity of the aromatic ring and the amide group, as well as the torsion angles between them, are key structural parameters that can be accurately determined. These experimental parameters can be compared with theoretical calculations to understand the influence of the substituents on the molecular conformation. nih.gov

Analysis of Intermolecular Interactions and Packing Arrangements

The way in which individual molecules of this compound arrange themselves in the solid state is dictated by a variety of intermolecular interactions. rsc.org These interactions are crucial in determining the physical properties of the crystal, such as its melting point and solubility.

A detailed analysis of the crystal structure would likely reveal a network of intermolecular interactions, including:

Hydrogen Bonding: The amide group is capable of forming strong N-H···O hydrogen bonds, which are a dominant force in the crystal packing of many amides. nih.govmdpi.com These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks.

Halogen Bonding: The fluorine atoms on the aromatic ring can participate in halogen bonding, where the electron-deficient region on the fluorine atom interacts with an electron-rich atom, such as the oxygen of a carbonyl group.

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal structure. nih.gov

Understanding these intermolecular interactions is fundamental to crystal engineering, as it allows for the rational design of new materials with desired properties. rsc.org

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H (Amide) | O=C (Amide) |

| Halogen Bond | C-F | O=C (Amide) |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

| Weak Hydrogen Bond | C-H | O, F |

Advanced Chromatographic Analysis for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A suitable HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light. The retention time and peak purity can be used to identify and quantify the compound.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an excellent analytical tool. While the benzamide itself may have limited volatility, it could potentially be analyzed by GC, possibly after derivatization to increase its volatility. A GC method would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

The development of robust chromatographic methods is crucial for quality control during the synthesis and purification of this compound, ensuring its suitability for further applications.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical development and quality control, utilized for the separation, identification, and quantification of compounds. For a molecule like this compound, HPLC methods would be developed to assess its purity, identify any related substances or impurities, and for preparative scale purification.

A typical analytical HPLC method development for a compound such as this compound would involve a systematic investigation of various stationary phases (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (e.g., mixtures of acetonitrile or methanol with water or buffered solutions), and detector wavelengths to achieve optimal separation and sensitivity. However, specific published methods detailing these parameters for this compound are not available.

For preparative HPLC, the goal is to isolate larger quantities of the pure compound. This requires scaling up an analytical method, which involves using larger columns, higher flow rates, and larger sample injection volumes. The principles of preparative HPLC are well-established, but their specific application to this compound has not been documented in the available literature.

Table 1: Hypothetical HPLC Parameters for this compound Analysis (Illustrative)

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) | Acetonitrile:Water (Isocratic) |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 500 µL |

| Column Temp. | 30 °C | Ambient |

Note: This table is for illustrative purposes only and is based on general principles of HPLC method development. It does not represent actual experimental data for this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. The use of supercritical carbon dioxide as the primary mobile phase component, often modified with a small amount of an organic solvent like methanol or ethanol, is a key feature of SFC.

For a molecule like this compound, if it were to exist as enantiomers (which would require a chiral center), SFC would be the method of choice for their separation. The development of a chiral SFC method would involve screening a variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose). The choice of co-solvent and additives is also critical for achieving enantioseparation.

Despite the growing importance of SFC in chiral separations within the pharmaceutical industry, no specific methods or research findings for the chiral separation of this compound have been reported in the searched scientific literature. The compound itself, based on its name, does not inherently possess a chiral center. Chiral separation would only be relevant for its derivatives or if it were used as a resolving agent.

Table 2: Hypothetical SFC Parameters for Chiral Separation of a Derivative of this compound (Illustrative)

| Parameter | Analytical Scale |

| Column | Chiral Stationary Phase (e.g., Amylose-based) |

| Mobile Phase | Supercritical CO2 / Methanol (Gradient) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 254 nm |

| Column Temp. | 40 °C |

Note: This table is for illustrative purposes only and is based on general principles of SFC method development for chiral separations. It does not represent actual experimental data for this compound.

Theoretical and Computational Chemistry Studies on 2,3,5 Trifluoro 4 Methoxybenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the molecular properties of chemical compounds.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the equilibrium structure of a molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like 2,3,5-Trifluoro-4-methoxybenzamide, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. This analysis provides insight into the molecule's three-dimensional shape and steric interactions. Electronic structure analysis would describe the distribution of electrons within the optimized geometry.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. sigmaaldrich.com The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov For this compound, FMO analysis would identify the parts of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. bldpharm.comresearchgate.net It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.gov This map is invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. bldpharm.comresearchgate.net

Fukui Function and Mulliken Analysis

The Fukui function is a concept in DFT that describes the change in electron density at a given point in the molecule when the total number of electrons changes. It helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a quantitative measure of the electronic distribution. chemicalbook.com However, the methodology for calculating these indices can sometimes produce physically unrealistic results. chemicalbook.com

Theoretical Spectroscopic Predictions (NMR Chemical Shifts, UV-Vis, Vibrational Frequencies)

DFT calculations can predict various spectroscopic properties.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are valuable for confirming the structure of a synthesized compound by comparing the theoretical spectrum to the experimental one. The presence of fluorine atoms would lead to characteristic splitting patterns due to C-F coupling.

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), indicating the wavelengths at which the molecule absorbs light. This is related to the electronic transitions between molecular orbitals, primarily the HOMO-LUMO transition.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies. This helps in assigning the peaks observed in experimental spectra to specific molecular vibrations, such as C=O stretching, N-H bending, or C-F stretching.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds (e.g., around the C-C and C-O bonds of the methoxy (B1213986) group and the C-N bond of the amide group), MD simulations can explore its conformational space. By simulating the molecule's behavior in a given environment (like a solvent) over a period, MD can identify the most stable and populated conformations, providing a dynamic picture of the molecule's structure and flexibility that complements the static picture from DFT.

Reaction Mechanism Modeling and Pathway Elucidation

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions. For a molecule like this compound, theoretical modeling can predict the most likely pathways for its formation and subsequent reactions, identifying key intermediates and the energy barriers that must be overcome.

The synthesis of this compound typically involves the amidation of a corresponding benzoic acid or benzoyl chloride derivative. Computational models can elucidate the mechanism of this reaction, which generally proceeds through a tetrahedral intermediate.

For instance, in the reaction of 2,3,5-trifluoro-4-methoxybenzoyl chloride with ammonia (B1221849), the initial step is the nucleophilic attack of the ammonia molecule on the carbonyl carbon of the benzoyl chloride. This leads to the formation of a transient tetrahedral intermediate. The transition state for this step would feature a partially formed nitrogen-carbon bond and a partially broken carbon-oxygen double bond.

Subsequent collapse of this tetrahedral intermediate involves the departure of the chloride leaving group and the deprotonation of the nitrogen atom, which can be facilitated by another molecule of ammonia or a different base. This results in the final benzamide (B126) product. Each of these steps has a corresponding transition state that can be computationally modeled to understand the reaction kinetics.

Further reactions of the benzamide, such as hydrolysis or other nucleophilic substitutions, can also be modeled. For example, under acidic hydrolysis, the carbonyl oxygen would first be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule, again leading to a tetrahedral intermediate.

| Reaction Step | Plausible Intermediate/Transition State | Description |

| Amidation (from Acyl Chloride) | Tetrahedral Intermediate | The central carbon atom is bonded to the oxygen of the original carbonyl group, the chlorine, the aromatic ring, and the incoming nucleophile (ammonia). |

| Amidation (from Acyl Chloride) | Transition State 1 (TS1) | Characterized by the partial formation of the C-N bond and the partial breaking of the C=O double bond. |

| Amidation (from Acyl Chloride) | Transition State 2 (TS2) | Involves the elongation and eventual cleavage of the C-Cl bond and the deprotonation of the nitrogen. |

| Acid-Catalyzed Hydrolysis | Protonated Carbonyl | The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. |

| Acid-Catalyzed Hydrolysis | Tetrahedral Intermediate | Formed by the nucleophilic attack of water on the protonated carbonyl carbon. |

The feasibility of a proposed reaction pathway is determined by its energetic profile. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state represents the activation energy barrier, which is a key determinant of the reaction rate.

For the amidation of 2,3,5-trifluoro-4-methoxybenzoyl chloride, computational analysis would likely show that the formation of the tetrahedral intermediate is the rate-determining step, having the highest activation energy. The subsequent collapse of this intermediate to form the product is typically a lower-energy process.

A hypothetical energetic profile for the amidation reaction is presented below. The values are illustrative and would require specific quantum chemical calculations for precise determination.

| Species | Relative Energy (kcal/mol) |

| Reactants (Acyl Chloride + Ammonia) | 0 |

| Transition State 1 (TS1) | +15 |

| Tetrahedral Intermediate | +5 |

| Transition State 2 (TS2) | +10 |

| Products (Benzamide + HCl) | -10 |

Structure-Reactivity/Selectivity Relationship (SRS) Studies

The arrangement of substituents on the benzene (B151609) ring of this compound has a profound impact on its chemical behavior. Understanding these structure-reactivity relationships is crucial for predicting how the molecule will behave in different chemical environments and for designing new synthetic strategies.

The three fluorine atoms and the methoxy group on the aromatic ring of this compound exert significant electronic and steric effects.

Fluorine Substituents: Fluorine is the most electronegative element, and its presence on the benzene ring has a strong electron-withdrawing inductive effect (-I). This effect makes the aromatic ring electron-deficient and can influence the reactivity of the amide group. For instance, the increased electrophilicity of the carbonyl carbon can make it more susceptible to nucleophilic attack. The fluorine atoms can also engage in non-covalent interactions, such as hydrogen bonds with appropriate donors, which can influence the molecule's conformation and interactions with other molecules. nih.gov Computational studies on fluorinated compounds have shown that fluorination can enhance chemical stability and improve reactivity with various chemical agents. emerginginvestigators.org

| Substituent | Electronic Effect | Impact on Reactivity |

| Fluorine | Strong -I | Increases electrophilicity of the ring and carbonyl carbon; can stabilize anionic intermediates. |

| Methoxy | -I, +R (dominant) | Donates electron density to the ring via resonance, potentially counteracting the effect of the fluorine atoms to some extent. |

Based on the structure-reactivity relationships, it is possible to predict the outcomes of certain reactions involving this compound.

For example, in reactions involving nucleophilic attack at the carbonyl carbon, the high degree of fluorination is expected to enhance the reaction rate compared to a non-fluorinated benzamide.

In terms of regioselectivity for any potential electrophilic aromatic substitution reactions (though likely difficult due to the deactivating fluorine atoms), the directing effects of the substituents would need to be considered. The amide group is a meta-director, while the methoxy group is an ortho, para-director. The fluorine atoms are also ortho, para-directors, but are deactivating. The ultimate regioselectivity would be a complex outcome of the combined directing and activating/deactivating properties of all substituents.

Computational models can be used to predict the most likely sites for electrophilic or nucleophilic attack by calculating properties such as the electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO). The regions of highest and lowest electron density can indicate the most probable sites for reaction. For instance, the location of the LUMO can suggest the most likely site for nucleophilic attack.

Chemical Reactivity and Reaction Mechanisms of 2,3,5 Trifluoro 4 Methoxybenzamide

Aromatic Substitution Reactions

The substituted benzene (B151609) ring of 2,3,5-Trifluoro-4-methoxybenzamide can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity and reaction feasibility being heavily dependent on the electronic nature of the attacking species and the inherent properties of the substituted ring.

Electrophilic Aromatic Substitution (EAS) Pathways

The directing effects of the substituents are as follows:

-OCH₃ group (at C4): Strongly activating, directs ortho and para. The para position is occupied by the amide group (via the carbonyl group, which is attached to the ring), and the ortho positions are C3 and C5.

-F atoms (at C2, C3, C5): Deactivating, but ortho-, para-directing.

-CONH₂ group: Deactivating and meta-directing.

The position of electrophilic attack will be determined by the net effect of these competing influences. The powerful activating effect of the methoxy (B1213986) group is expected to be the dominant factor in directing the substitution. The positions ortho to the methoxy group are C3 and C5, both of which are substituted with fluorine. The position para to the methoxy group is C1, which bears the benzamide (B126) group. The position ortho to the benzamide group and meta to the methoxy group is C6. Given the strong activation by the methoxy group, substitution is most likely to occur at the only available position, C6, which is meta to the deactivating amide group and ortho to a fluorine atom.

| Reaction Type | Typical Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2,3,5-Trifluoro-4-methoxy-6-nitrobenzamide |

| Halogenation | Br₂, FeBr₃ | 6-Bromo-2,3,5-trifluoro-4-methoxybenzamide |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Likely unreactive due to deactivation by fluorine and amide groups |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Likely unreactive for the same reasons as alkylation |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. mdpi.commasterorganicchemistry.com The trifluorinated benzene ring in this compound is highly susceptible to this type of reaction due to the presence of three strongly electron-withdrawing fluorine atoms.

Fluorine atoms are excellent leaving groups in SNAr reactions. libretexts.org The positions most activated for nucleophilic attack are those ortho and para to the electron-withdrawing fluorine atoms and the amide group. The methoxy group, being electron-donating, will disfavor nucleophilic attack at positions ortho and para to it. Therefore, a nucleophile is most likely to attack at the carbon atoms bearing a fluorine atom, particularly at C2 and C5, which are ortho and para to other fluorine atoms and meta to the methoxy group. The fluorine at C3 is less likely to be substituted due to the ortho-donating effect of the methoxy group.

| Nucleophile | Typical Conditions | Expected Substitution Position |

| Methoxide (B1231860) (CH₃O⁻) | CH₃OH, heat | Substitution of F at C2 or C5 |

| Ammonia (B1221849) (NH₃) | Heat, pressure | Substitution of F at C2 or C5 |

| Thiolates (RS⁻) | Solvent, heat | Substitution of F at C2 or C5 |

Amide Functional Group Transformations

The amide functional group (-CONH₂) of this compound can undergo several characteristic reactions, including hydrolysis, N-alkylation, and N-acylation.

Hydrolysis Mechanisms and Conditions

Amide hydrolysis involves the cleavage of the amide bond to yield a carboxylic acid and ammonia or an amine. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: The amide is protonated on the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is typically carried out by heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. libretexts.org

Base-catalyzed hydrolysis (saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the amide anion, which then deprotonates the newly formed carboxylic acid. This process is generally irreversible. libretexts.org

The electronic effects of the substituents on the aromatic ring can influence the rate of hydrolysis. The electron-withdrawing fluorine atoms will increase the electrophilicity of the carbonyl carbon, potentially accelerating both acid- and base-catalyzed hydrolysis. Conversely, the electron-donating methoxy group may slightly decrease the rate.

| Condition | Reagents | Products |

| Acidic | H₂O, H⁺, heat | 2,3,5-Trifluoro-4-methoxybenzoic acid and Ammonium (B1175870) salt (e.g., NH₄Cl) |

| Basic | H₂O, OH⁻, heat | 2,3,5-Trifluoro-4-methoxybenzoate salt and Ammonia (NH₃) |

N-Alkylation and Acylation Reactions

The nitrogen atom of the amide in this compound can act as a nucleophile in alkylation and acylation reactions.

N-Alkylation: This involves the substitution of one or both of the hydrogen atoms on the amide nitrogen with an alkyl group. The reaction typically requires a strong base to deprotonate the amide, forming a more nucleophilic amidate anion, which then reacts with an alkyl halide. tandfonline.commdpi.com Phase-transfer catalysis can also be employed for the N-alkylation of amides. tandfonline.com

N-Acylation: This reaction introduces an acyl group onto the amide nitrogen. Similar to N-alkylation, it often proceeds through the formation of an amidate anion, which then attacks an acylating agent such as an acid chloride or anhydride (B1165640). nih.govsemanticscholar.org

The presence of electron-withdrawing groups on the aromatic ring can increase the acidity of the N-H protons, facilitating the formation of the amidate anion and thus promoting N-alkylation and N-acylation.

Role of Fluorine Atoms in Directing Reactivity

The three fluorine atoms on the benzene ring of this compound play a pivotal role in dictating its chemical reactivity.

Inductive Effect: Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I) significantly reduces the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic attack. libretexts.org

Activation for SNAr: The strong electron-withdrawing nature of the fluorine atoms is crucial for activating the ring towards nucleophilic aromatic substitution. By stabilizing the negatively charged Meisenheimer intermediate formed during the reaction, they facilitate the displacement of a leaving group (in this case, another fluorine atom). mdpi.commasterorganicchemistry.com The presence of multiple fluorine atoms enhances this effect.

Electron-Withdrawing Effects and Acidity Modulation

The presence of three fluorine atoms on the benzene ring significantly impacts the electronic properties of this compound. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I effect). wikipedia.orgucalgary.ca This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The trifluoromethyl group (-CF3) is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov While the subject molecule contains three individual fluorine atoms rather than a single trifluoromethyl group, the cumulative inductive effect is substantial.

This electron withdrawal also influences the acidity of the amide proton (N-H). The electron-withdrawing nature of the trifluorinated ring can increase the acidity of the N-H bond, making it more prone to deprotonation. The stability of the resulting conjugate base is enhanced by the delocalization of the negative charge onto the electron-deficient aromatic ring.

Table 1: Electronic Effects of Substituents

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring |

| -F (x3) | Strongly withdrawing | Weakly donating | Strongly deactivating |

| -OCH3 | Weakly withdrawing | Strongly donating | Activating |

| -CONH2 | Weakly withdrawing | Moderately donating | Deactivating (overall) |

Ortho-Directing Effects and Intramolecular Interactions

In electrophilic aromatic substitution reactions, the regiochemical outcome is largely determined by the directing effects of the substituents already present on the ring. leah4sci.com Both the methoxy and the amide groups are generally considered ortho-, para-directors. libretexts.orgpressbooks.pub This is because their lone pairs can stabilize the arenium ion intermediate formed during electrophilic attack at the ortho and para positions through resonance. libretexts.org

However, the substitution pattern of this compound presents a complex scenario. The positions ortho and para to the activating methoxy and amide groups are already substituted with fluorine atoms. The fluorine atoms themselves, despite being deactivating, are also ortho-, para-directors. ucalgary.ca The relative directing power of these competing groups would determine the site of any further substitution. For instance, in some diazine series, the ortho-directing power has been observed in the order of F > OMe > Cl. semanticscholar.org

Intramolecular interactions can also play a role in the conformation and reactivity of the molecule. The potential for hydrogen bonding between the amide proton and the adjacent fluorine or methoxy oxygen could influence the molecule's three-dimensional structure. Studies on related fluorinated compounds have shown evidence of intramolecular N-H···F hydrogen bonding. nih.gov Such interactions can affect the rotational barriers of the amide group and influence the molecule's crystal packing. researchgate.net

Catalytic Transformations Involving Benzamide Scaffolds

The benzamide functionality is a versatile directing group in various metal-catalyzed reactions, enabling the functionalization of otherwise inert C-H bonds.

Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of C-H bonds. whiterose.ac.uk The amide group can act as a directing group, coordinating to a metal center and bringing it in proximity to an ortho C-H bond, facilitating its cleavage and subsequent functionalization. While this strategy has been widely applied to various benzamides, its application to polyfluorinated systems like this compound is less common.

The reactivity of C-H bonds ortho to fluorine substituents in polyfluoroarenes is often enhanced towards metal centers. whiterose.ac.ukacs.org This suggests that the C-H bond at the 6-position of this compound could be a potential site for directed C-H activation. The interplay between the directing effect of the amide group and the activating effect of the ortho-fluorine atom could lead to selective functionalization at this position.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The trifluorinated benzene ring of this compound can participate in such reactions. The C-F bonds of polyfluoroarenes can be activated by transition metal catalysts, particularly palladium, for cross-coupling with various partners. nih.govorganic-chemistry.org

For example, palladium-catalyzed cross-coupling reactions of aryl fluorides with organometallic reagents are known. nih.gov Additionally, the amide functionality itself can be a coupling partner in certain transformations. The specific conditions required for cross-coupling reactions involving this compound would depend on the nature of the coupling partner and the catalyst system employed.

Table 2: Potential Cross-Coupling Reactions

| Coupling Partners | Catalyst | Potential Product |

| This compound + Arylboronic acid | Palladium(0) | Arylated benzamide |

| This compound + Alkyl Grignard reagent | Nickel(II) | Alkylated benzamide |

Radical Reactions and Single-Electron Transfer Processes

The electronic nature of this compound also influences its behavior in radical reactions. The electron-deficient aromatic ring can be susceptible to attack by nucleophilic radicals.

Single-electron transfer (SET) processes can initiate radical reactions. researchgate.net In the context of amides, SET can lead to the formation of amidyl radicals. The behavior of this compound in such reactions would be influenced by the stability of the potential radical intermediates. The presence of multiple fluorine atoms could stabilize radical intermediates through inductive effects.

Furthermore, photoredox catalysis has emerged as a powerful method for initiating radical reactions of fluorinated compounds under mild conditions. nih.gov Such approaches could potentially be applied to the functionalization of this compound.

Applications of 2,3,5 Trifluoro 4 Methoxybenzamide in Advanced Organic Synthesis

As a Synthetic Building Block for Complex Molecular Architectures

Construction of Substituted Aromatic and Heterocyclic Systems

There is no specific information available in the search results regarding the use of 2,3,5-Trifluoro-4-methoxybenzamide for the construction of substituted aromatic and heterocyclic systems. While related fluorinated and methoxy-substituted benzamides are used in the synthesis of complex molecules like novel benzimidazole (B57391) derivatives and triazoles, no examples specifically utilize the 2,3,5-trifluoro-4-methoxy isomer.

Preparation of Precursors for Diversified Chemical Scaffolds

No data could be found that details the role of this compound as a precursor for creating diversified chemical scaffolds. The closely related compound, 2,4,5-trifluoro-3-methoxybenzoyl chloride, is a known precursor for certain pharmaceuticals, but this does not directly apply to the target compound of this article.

Contribution to Green Chemistry Principles in Synthesis

There is no available information discussing the contributions of this compound to green chemistry. General principles of green chemistry, such as using safer solvents and developing shorter synthesis routes, are widely applicable, but their specific application or enhancement by this particular compound has not been reported.

No Scientific Data Available for this compound

Despite a comprehensive search of scientific and chemical literature, no specific information or research data could be found for the chemical compound this compound. As a result, it is not possible to provide an article on its future research perspectives and emerging directions as requested.

The inquiry sought detailed information structured around the exploration of undiscovered synthetic pathways, advanced computational studies, and integration into emerging fields of chemical technology for this compound. However, the absence of any documented synthesis, characterization, or theoretical studies of this specific molecule in available databases and publications prevents a scientifically accurate and informative response.

Searches for this compound did yield results for structurally related molecules, such as other fluorinated and methoxy-substituted benzamides. This body of research indicates active investigation into the properties and applications of similar chemical structures. For instance, studies on various polysubstituted benzamides explore their potential as bioactive agents and the influence of fluorine and methoxy (B1213986) groups on molecular properties. acs.orgnih.govacs.orgresearchgate.net Computational studies on related benzamide (B126) derivatives have also been conducted to predict their chemical behavior and potential applications. acs.orgnih.govnih.gov

Furthermore, the broader field of fluorinated organic compounds is a subject of intense research due to the unique properties that fluorine atoms impart to molecules, often enhancing metabolic stability, binding affinity, and other parameters relevant to materials science and pharmaceuticals. youtube.comacs.orgmdpi.com Research into novel synthetic methodologies for introducing fluorine into organic molecules is also a vibrant area of chemical science. harvard.edusciencedaily.com

However, none of these findings directly address the specific structural isomer requested. Without any foundational data on this compound, any discussion of its future research would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections of the requested article cannot be generated:

Future Research Perspectives and Emerging Directions for 2,3,5 Trifluoro 4 Methoxybenzamide

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3,5-Trifluoro-4-methoxybenzamide to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and condensation reactions. Key steps include:

- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to ensure complete reaction progression while avoiding side products .

- Catalyst selection : Using agents like potassium carbonate to enhance reaction efficiency in forming the benzamide backbone .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, critical for high-yield amidation .

- Validation : Monitor reaction progress via TLC and purify via column chromatography using gradients of ethyl acetate/hexane .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to verify methoxy (-OCH) and trifluoromethyl (-CF) proton environments. -NMR confirms fluorine substitution patterns .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the benzamide scaffold .

- IR spectroscopy : Confirm carbonyl (C=O, ~1650 cm) and amide (N-H, ~3300 cm) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported biological activity of this compound derivatives?

- Methodological Answer :

- Dose-response studies : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing -OCH with -OCF) to isolate structure-activity relationships (SAR) .

- Computational modeling : Use molecular docking to predict binding modes to target enzymes/receptors (e.g., kinases) and validate with mutagenesis studies .

Q. What strategies are effective for scaling up this compound synthesis from lab to pilot scale?

- Methodological Answer :

- Batch process optimization : Implement automated temperature and pH monitoring systems to ensure consistency in large-scale reactions .

- Solvent recovery : Use distillation or membrane filtration to recycle DMF or THF, reducing costs and waste .

- Crystallization tuning : Adjust cooling rates and antisolvent addition to control crystal size and purity during recrystallization .

Q. How can solubility limitations of this compound be addressed in in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<10% v/v) to enhance aqueous solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the amide nitrogen, improving bioavailability while retaining activity .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to sustain release and improve cellular uptake .

Contradiction Analysis & Mechanistic Studies

Q. What experimental approaches can elucidate the metabolic stability of this compound?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS to estimate half-life () .

- CYP inhibition screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to identify potential drug-drug interactions .

- Isotope labeling : Use -labeled analogs to trace metabolic pathways and identify major metabolites .

Q. How can researchers validate the selectivity of this compound for a target enzyme over related isoforms?

- Methodological Answer :

- Kinase profiling panels : Screen against a panel of 50+ kinases to calculate selectivity scores (e.g., Gini coefficients) .

- Cryo-EM/X-ray crystallography : Resolve compound-enzyme complexes to identify critical binding residues and guide mutagenesis .

- Competitive binding assays : Use fluorescent probes (e.g., TAMRA-labeled ATP) to measure displacement kinetics in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.